Cas no 229639-56-9 ((1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine)
229639-56-9 structure
Product Name:(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
CAS 번호:229639-56-9
MF:C15H22ClN
메가와트:251.79488325119
CID:1415752
PubChem ID:9900576
Update Time:2025-04-20
(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine 화학적 및 물리적 성질
이름 및 식별자
-
- (1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
- (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
- (R)-didesmethylsibutramine
- (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine
- Didesmethylsibutramine, (+)-
- (+)-Didesmethylsibutramine
- (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine
- (R)-N,N-didesmethylsibutramine
- R-(+)-Di-desmethylsibutramine
- (R)-di-des-methylsibutramin
- (R)-mono-dimethylsibutramine
- UNII-B408000HRV
- SureCN2379467
- (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine; (R)-didesmethylsibutramine; (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine; Didesmethylsibutramine, (+)-; (+)-Didesmethylsibutramine; (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine; (R)-N,N-didesmethylsibutramine; R-(+)-Di-desmethylsibutramine; (R)-di-des-methylsibutramin; (R)-mono-dimethylsibutramine; UNII-B408000HRV; SureCN2379467;
- B408000HRV
- CYCLOBUTANEMETHANAMINE, 1-(4-CHLOROPHENYL)-.ALPHA.-(2-METHYLPROPYL)-, (.ALPHA.R)-
- DIDESMETHYLSIBUTRAMINE, (R)-
- (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
- DTXSID90177513
- SCHEMBL2379467
- PD132854
- Cyclobutanemethanamine, 1-(4-chlorophenyl)-alpha-(2-methylpropyl)-, (alphaR)-
- BTS-54505
- WQSACWZKKZPCHN-CQSZACIVSA-N
- Q7389750
- 229639-56-9
-
- 인치: 1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m1/s1
- InChIKey: WQSACWZKKZPCHN-CQSZACIVSA-N
- 미소: ClC1C=CC(=CC=1)C1([C@@H](CC(C)C)N)CCC1
계산된 속성
- 정밀분자량: 251.14426
- 동위원소 질량: 251.1440774g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 4
- 복잡도: 239
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.5
- 토폴로지 분자 극성 표면적: 26Ų
실험적 성질
- PSA: 26.02
(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine 관련 문헌
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
229639-56-9 ((1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
골드 회원
중국 공급자
대량
Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량
Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량